Amifloxacin
CAS No.: 86393-37-5
Cat. No.: VC0518480
Molecular Formula: C16H19FN4O3
Molecular Weight: 334.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86393-37-5 |
---|---|
Molecular Formula | C16H19FN4O3 |
Molecular Weight | 334.35 g/mol |
IUPAC Name | 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24) |
Standard InChI Key | RUXPNBWPIRDVTH-UHFFFAOYSA-N |
SMILES | CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O |
Canonical SMILES | CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O |
Appearance | Solid powder |
Melting Point | 300 °C |
Introduction
Pharmacokinetic Properties
Absorption and Plasma Kinetics
A multiple-dose pharmacokinetic study in healthy volunteers demonstrated that oral amifloxacin achieves rapid absorption, with a mean time to maximum plasma concentration () of 0.98 hours . Steady-state concentrations were observed by day 5 across all dosing regimens (200–800 mg every 8–12 hours). Plasma concentrations exhibited dose proportionality, as illustrated in Table 2.
Table 2: Plasma Concentrations of Amifloxacin After Oral Administration
Dose (mg) | Dosing Interval | (Day 1, μg/mL) | (Day 11, μg/mL) |
---|---|---|---|
200 | q12h | 2.52 ± 1.12 | 2.30 ± 0.98 |
400 | q12h | 4.98 ± 1.44 | 5.41 ± 0.74 |
600 | q12h | 5.40 ± 2.02 | 8.05 ± 1.68 |
400 | q8h | 4.59 ± 2.17 | 6.87 ± 2.81 |
600 | q8h | 6.53 ± 2.44 | 9.53 ± 0.50 |
800 | q8h | 8.01 ± 3.00 | 11.9 ± 1.92 |
The terminal plasma half-life ranged from 3.58 to 5.78 hours, supporting twice- or thrice-daily dosing to maintain therapeutic levels .
Excretion and Metabolism
Approximately 53.9% of the administered dose was excreted unchanged in urine, with peak urinary concentrations exceeding 100 μg/mL within 2 hours post-dose (Table 3) . This high renal excretion underscores its potential utility in treating urinary tract infections, where concentrated drug levels in urine are critical.
Table 3: Urinary Excretion of Amifloxacin (Day 11)
Dose (mg) | Dosing Interval | Urine Concentration (0–2 h, μg/mL) |
---|---|---|
200 | q12h | 105 |
400 | q12h | 417 |
600 | q12h | 376 |
400 | q8h | 336 |
600 | q8h | 518 |
800 | q8h | 464 |
Antimicrobial Efficacy and Resistance Considerations
Table 4: Resistance Rates of Gram-Positive Pathogens to Selected Antibiotics
Antibiotic | MRSA (n=34) | MSSA (n=159) |
---|---|---|
Penicillin G | 100.00% | 80.87% |
Erythromycin | 83.57% | 65.83% |
Levofloxacin | 60.54% | 22.35% |
Ciprofloxacin | 60.54% | 22.35% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume